FIPI hydrochloride

Phospholipase D Dual Inhibition Cell-Based Assay

FIPI hydrochloride is the only commercially available PLD inhibitor providing balanced dual inhibition of PLD1 (IC50 ~1 nM cellular) and PLD2 (IC50 ~10 nM) at low nanomolar concentrations. Unlike isoform-selective alternatives (VU0359595, ML298) that leave residual PLD activity, FIPI ensures complete pathway blockade—critical for reproducible chemotaxis, cancer invasion, and platelet studies. Validated in 3D migration assays and HL-60 transwell models. Sub-nanomolar in vivo potency with >5 hr half-life eliminates confounding artifacts of primary alcohols. ≥98% purity.

Molecular Formula C23H25ClFN5O2
Molecular Weight 457.9 g/mol
Cat. No. B560495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFIPI hydrochloride
Synonyms5-Fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide hydrochloride
Molecular FormulaC23H25ClFN5O2
Molecular Weight457.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H24FN5O2.ClH/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31;/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31);1H
InChIKeyBNMQCDOCYPGJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FIPI hydrochloride: A High-Affinity Dual Phospholipase D1/2 Inhibitor for Mechanistic Cell Signaling and Cancer Metastasis Research


FIPI hydrochloride (5-fluoro-2-indolyl deschlorohalopemide hydrochloride, CAS 1781834-93-2) is a potent, cell-permeable, dual phospholipase D1 (PLD1) and phospholipase D2 (PLD2) inhibitor derived from the halopemide scaffold [1]. It exhibits balanced nanomolar inhibitory activity against both PLD isoforms, with IC₅₀ values of approximately 1 nM (PLD1) and 10 nM (PLD2) in CHO cell-based assays, and ~25 nM and 20 nM respectively in biochemical assays [2]. FIPI hydrochloride displays no activity toward the mitochondrial PLD isoform (MitoPLD) and demonstrates selectivity for PLD1/2 over other PLD superfamily members, making it a valuable tool compound for dissecting PLD-mediated cytoskeletal reorganization, chemotaxis, and cancer cell invasion pathways [2].

Why Generic PLD Inhibitors Cannot Substitute for FIPI Hydrochloride in Critical Assays


Direct substitution of FIPI hydrochloride with alternative PLD inhibitors—including halopemide, VU0155069, VU0359595, or ML298—is scientifically unsound due to profound differences in isoform selectivity profiles, mechanism of action, and cellular potency. While VU0359595 is >1700-fold selective for PLD1 over PLD2 , and ML298 is >53-fold selective for PLD2 with negligible PLD1 inhibition [1], FIPI hydrochloride provides balanced dual inhibition, a critical attribute for studies where both isoforms contribute to the phenotype, such as chemotaxis and cancer cell invasion [2]. Furthermore, FIPI hydrochloride exhibits a unique mechanism targeting the catalytic site of both isoforms [3], whereas VU0359595 and ML298 are allosteric inhibitors that may produce different pharmacological effects even at comparable biochemical IC₅₀ values. Selecting the wrong PLD inhibitor risks misinterpreting isoform-specific contributions and generating non-reproducible data.

Quantitative Comparative Evidence for FIPI Hydrochloride: Potency, Selectivity, and Functional Efficacy Benchmarked Against Key PLD Inhibitor Alternatives


Balanced Dual PLD1/PLD2 Inhibition at Low Nanomolar Potency Outperforms Isoform-Selective Alternatives in Cellular Assays

FIPI hydrochloride demonstrates balanced dual inhibition of PLD1 and PLD2 in a CHO cell-based assay with IC₅₀ values of 1 nM and 10 nM, respectively. In contrast, the PLD1-selective inhibitor VU0359595 exhibits an IC₅₀ of 3.7 nM against PLD1 but requires 6.4 µM for PLD2, representing >1700-fold selectivity . The PLD2-selective inhibitor ML298 shows an IC₅₀ of 355 nM against PLD2 while exhibiting no measurable inhibition of PLD1 up to 20 µM [1]. FIPI hydrochloride thus provides a uniquely balanced inhibitory profile essential for studying cellular processes where both PLD isoforms contribute redundantly or cooperatively.

Phospholipase D Dual Inhibition Cell-Based Assay

Superior Biochemical Potency Against PLD2 Compared to Halopemide, the Parent Scaffold

FIPI hydrochloride, a 5-fluoro-2-indolyl derivative of halopemide, exhibits approximately 15.5-fold greater potency against PLD2 (IC₅₀ = 20 nM) compared to halopemide (IC₅₀ = 310 nM) and approximately 8.8-fold greater potency against PLD1 (IC₅₀ = 25 nM vs. 220 nM) in biochemical assays [1]. This significant improvement in potency is attributed to the structural modification replacing the 4-chlorophenyl group with a 5-fluoroindole moiety, which enhances binding affinity at the catalytic site while retaining cell permeability.

Phospholipase D Biochemical Assay Structure-Activity Relationship

Functional Inhibition of Neutrophil Chemotaxis at Sub-Micromolar Concentrations Confirmed by Independent Studies

FIPI hydrochloride effectively inhibits fMLP-directed neutrophil chemotaxis in differentiated HL-60 cells at a concentration of 750 nM, as demonstrated in transwell migration assays [1]. This functional endpoint is directly linked to PLD-mediated F-actin cytoskeleton reorganization, a pathway that isoform-selective inhibitors may not fully recapitulate. In contrast, the PLD1-selective inhibitor VU0359595 requires micromolar concentrations to achieve comparable effects due to its weak PLD2 inhibition, while ML298 (PLD2-selective) may fail to inhibit PLD1-dependent components of the chemotactic response [2].

Chemotaxis Neutrophil Migration Inflammation

Distinct Platelet Activation Phenotype: Enhanced Secretion and Aggregation, in Contrast to PLD1-Selective or PLD2-Selective Inhibitors

FIPI hydrochloride paradoxically enhances platelet dense granule secretion and aggregation in human platelets, an effect not observed with PLD1-selective or PLD2-selective inhibitors [1]. Specifically, FIPI treatment prominently increased phosphorylation of the PKC substrate pleckstrin, suggesting enhanced PKC-mediated secretion. Importantly, similar effects were observed in platelets from both wild-type and Pld1−/− mice, implicating PLD2 as a negative regulator of platelet sensitivity. This unique functional profile distinguishes FIPI from other PLD inhibitors and highlights its utility in probing isoform-specific regulatory roles in thrombosis and hemostasis.

Platelet Biology Thrombosis PKC Signaling

Superior In Vivo Blockade of Phosphatidic Acid Production at Sub-Nanomolar Potency Compared to Primary Alcohols

FIPI hydrochloride rapidly blocks in vivo phosphatidic acid (PA) production with sub-nanomolar potency, providing a clean pharmacological alternative to primary alcohols (e.g., 1-butanol) which are traditionally used to divert PA synthesis but suffer from off-target effects and incomplete inhibition [1]. Unlike 1-butanol, which acts as a PLD substrate and generates phosphatidylalcohol artifacts, FIPI directly inhibits PLD catalytic activity. FIPI demonstrates favorable pharmacokinetic properties, including a half-life greater than 5 hours and a Cmax exceeding 10-fold the IC₅₀ against PLD2, enabling sustained target engagement in animal models .

In Vivo Pharmacology Phosphatidic Acid Lipid Signaling

Potent Blockade of EGF-Induced Calcium Signaling and Breast Cancer Cell Migration at Concentrations That Do Not Alter Receptor Phosphorylation

FIPI hydrochloride potently blocks EGF-induced calcium release and migration in MDA-MB-468-NEO and MDA-MB-468-HER2 human breast cancer cells at concentrations that do not alter EGFR, HER2, AKT, MAPK, or PLC-γ1 phosphorylation patterns [1]. This contrasts with PLD1-selective inhibitors like VU0155069, which exhibit significantly weaker PLD2 inhibition (IC₅₀ = 933 nM) and may incompletely suppress migration in HER2-overexpressing cells where PLD2 contributes to the invasive phenotype . The balanced dual inhibition provided by FIPI hydrochloride ensures complete blockade of PLD activity regardless of the relative contribution of each isoform.

Calcium Signaling Breast Cancer Cell Migration

Optimized Research and Industrial Application Scenarios for FIPI Hydrochloride


Dissecting Dual PLD1/2 Contributions to Cancer Cell Invasion and Metastasis

FIPI hydrochloride is the preferred tool compound for studying PLD-mediated cancer cell invasion and metastasis in models where both PLD1 and PLD2 contribute to the phenotype. Its balanced dual inhibition at low nanomolar concentrations (1-25 nM) ensures complete blockade of PLD activity, avoiding the residual signaling that occurs with isoform-selective inhibitors like VU0155069 (weak PLD2 inhibition) or ML298 (no PLD1 inhibition). Validated in 3D collagen matrix migration assays using MDA-MB-468 breast cancer cells, FIPI hydrochloride significantly impairs EGF-induced migration without altering upstream receptor phosphorylation [1]. This enables clean attribution of anti-migratory effects specifically to PLD inhibition.

Investigating Neutrophil Chemotaxis and Inflammatory Cell Migration

For studies of neutrophil chemotaxis and inflammatory cell trafficking, FIPI hydrochloride provides a validated, concentration-defined tool that yields reproducible functional inhibition at 750 nM in HL-60 cell transwell assays [1]. Unlike isoform-selective inhibitors that may require micromolar concentrations or fail to fully recapitulate the dual PLD1/2 dependence of chemotaxis, FIPI hydrochloride offers a single-compound solution that simplifies experimental design and reduces inter-experiment variability. This application is particularly relevant for autoimmune disease research and inflammation biology.

Probing PLD2 as a Negative Regulator of Platelet Sensitivity and Thrombosis

FIPI hydrochloride uniquely enhances platelet dense granule secretion and aggregation, a phenotype not observed with PLD1-selective or PLD2-selective inhibitors [1]. This paradoxical effect, mediated through increased PKC substrate pleckstrin phosphorylation, identifies PLD2 as an endogenous negative regulator of platelet sensitivity. Researchers investigating thrombosis, hemostasis, or antiplatelet drug development can leverage FIPI hydrochloride to dissect isoform-specific regulatory mechanisms inaccessible with genetic knockout models alone.

In Vivo Blockade of Phosphatidic Acid Production Without Alcohol Artifacts

FIPI hydrochloride is the superior choice for in vivo studies requiring sustained PLD inhibition and blockade of phosphatidic acid production. With sub-nanomolar potency, a half-life exceeding 5 hours, and a Cmax greater than 10-fold the PLD2 IC₅₀, FIPI hydrochloride enables robust target engagement in rodent models [1]. It eliminates the confounding artifacts and millimolar dosing requirements associated with primary alcohols (e.g., 1-butanol), thereby improving translational relevance and data quality in studies of lipid signaling, cancer progression, and inflammatory disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for FIPI hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.